N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrazole-4-carboxylic acid with oxan-4-ylmethylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine: Shares the oxane and pyrazole moieties but lacks the triazole ring.
N-methyl-1-(oxan-4-yl)methanamine: Contains the oxane moiety but differs in the rest of the structure
Uniqueness
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-12(11-13-8-14-17-11)16-10-5-15-18(7-10)6-9-1-3-20-4-2-9/h5,7-9H,1-4,6H2,(H,16,19)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYNSGZZKJIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.